Quinoxalin-2-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxalin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ylmethanamine typically involves the condensation of o-phenylenediamine with α-haloketones or α-haloaldehydes, followed by reduction and functionalization steps. One common method is the reaction of o-phenylenediamine with 2-bromoacetophenone in the presence of a base to form the quinoxaline ring, followed by reduction with sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are preferred. For example, the use of ionic liquids and ultrasound irradiation has been explored to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: Quinoxalin-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline-2-carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products:

Oxidation: Quinoxaline-2-carboxylic acid.

Reduction: this compound derivatives.

Substitution: Various substituted quinoxalin-2-ylmethanamines.

Aplicaciones Científicas De Investigación

Quinoxalin-2-ylmethanamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: this compound derivatives exhibit significant biological activities, making them valuable in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Due to its pharmacological properties, this compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. It is also investigated for its role in treating neurological disorders.

Mecanismo De Acción

The mechanism of action of quinoxalin-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In medicinal applications, this compound derivatives may interact with DNA or proteins, leading to the disruption of cellular processes and induction of cell death in cancer cells .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound with a fused benzene and pyrazine ring structure.

Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

Quinazoline: A heterocyclic compound with a benzene ring fused to a pyrimidine ring.

Comparison:

Quinoxalin-2-ylmethanamine vs. Quinoxaline: this compound has an additional amine group, which enhances its reactivity and potential for functionalization.

This compound vs. Quinoline: While both compounds have biological activities, this compound’s structure allows for more diverse chemical modifications.

This compound vs. Quinazoline: this compound and quinazoline share similar pharmacological properties, but their different ring structures lead to variations in their biological activities and applications

Actividad Biológica

Quinoxalin-2-ylmethanamine is a compound belonging to the quinoxaline family, which has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the biological activities associated with this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

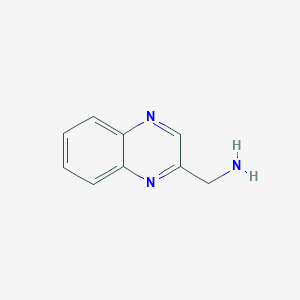

Chemical Structure and Properties

This compound features a quinoxaline ring substituted with a methanamine group. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Notably, recent studies have shown that certain quinoxaline compounds exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Compounds derived from quinoxaline showed MIC values ranging from 0.25 to 1 mg/L against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

- Biofilm Formation Inhibition : These compounds were also effective in preventing biofilm formation, which is crucial for the treatment of chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

- Cell Cycle Arrest : Quinoxaline derivatives have been shown to induce cell cycle arrest in cancer cells, particularly in breast cancer models (MCF-7 cells) .

- Targeting Key Enzymes : The compounds interact with topoisomerase II and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby disrupting cancer cell proliferation .

Efficacy:

- Growth Inhibition : Certain derivatives exhibited over 55% growth inhibition in melanoma and other cancer cell lines .

- Structure-Activity Relationship (SAR) : Studies indicate that substituents on the quinoxaline ring significantly affect biological activity. Electron-donating groups enhance anticancer efficacy, while electron-withdrawing groups may reduce it .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to various substituents and their impact on activity.

| Substituent Type | Effect on Activity | Example Compound |

|---|---|---|

| Electron Donors | Increase activity | Compound 1 (IC50 = 3 nM) |

| Electron Withdrawers | Decrease activity | Compound 2 |

| Aliphatic Linkers | Essential for activity | Compound 3 |

| Aromatic Groups | Variable effect based on position | Compound 4 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several quinoxaline derivatives against clinically relevant strains. Compounds demonstrated superior efficacy compared to standard antibiotics .

- Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, specific derivatives exhibited IC50 values significantly lower than existing treatments, highlighting their potential as novel therapeutic agents .

Propiedades

IUPAC Name |

quinoxalin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAQGRPUYKZUDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567919 |

Source

|

| Record name | 1-(Quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-78-3 |

Source

|

| Record name | 1-(Quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.